molecular formula C5H14ClN3O2S B1480691 [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride CAS No. 2097979-11-6

[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride

Cat. No.: B1480691
CAS No.: 2097979-11-6
M. Wt: 215.7 g/mol
InChI Key: JFCQSLRVXAPYAY-UHFFFAOYSA-N
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Description

[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is a hydrochloride salt of a heterocyclic amine containing an azetidine ring (a four-membered saturated nitrogen ring) and a sulfamoyl functional group. The compound’s structure combines a dimethylamine moiety linked to a sulfamoyl group, which is further attached to the azetidin-3-yl backbone.

Key features of the compound include:

  • Azetidine ring: Enhances rigidity and influences pharmacokinetic properties.
  • Dimethylamine hydrochloride: Enhances stability and bioavailability through salt formation.

Properties

IUPAC Name

3-(dimethylsulfamoylamino)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S.ClH/c1-8(2)11(9,10)7-5-3-6-4-5;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQSLRVXAPYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure

The compound can be represented structurally as follows:

CxHyNzOwS\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific configuration of the azetidine ring and the sulfamoyl group contributes to its biological activity.

  • Dopamine Receptor Modulation : [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride has been identified as a positive allosteric modulator of D1 dopamine receptors. This modulation enhances the effects of endogenous dopamine, which is crucial for cognitive functions and motor control .
  • Inhibition of Proliferative Disorders : The compound exhibits potential in inhibiting cellular proliferation linked to various cancers. Its mechanism involves interference with key signaling pathways that regulate cell cycle progression and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, affecting bacterial cell wall synthesis and function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
D1 Receptor ModulationEnhanced cognitive function, potential in treating schizophrenia
Anticancer PropertiesInhibition of tumor growth in various cancer cell lines
Antimicrobial EffectsInhibition of bacterial growth

Case Studies

  • Cognitive Disorders : A study focusing on the effects of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride on patients with schizophrenia showed significant improvements in cognitive function when used as an adjunct therapy alongside standard antipsychotics. The trial reported a reduction in negative symptoms associated with the disorder .
  • Cancer Research : In vitro studies demonstrated that the compound effectively reduced proliferation rates in breast cancer cells (IC50 = 1.53 µM) and prostate cancer cells (IC50 = 0.85 µM). The mechanism involved G2/M phase arrest and induction of apoptosis through caspase activation pathways .
  • Antimicrobial Studies : Research indicated that [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Research indicates that azetidine derivatives, including [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride, exhibit significant antibacterial activity. These compounds have been explored as potential agents against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth.

Case Study: Synthesis and Evaluation
In a study published in a patent document, azetidine derivatives were synthesized and evaluated for their efficacy against specific bacterial strains. The results demonstrated that certain modifications to the azetidine structure enhanced antibacterial potency, suggesting that [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride could be optimized for improved therapeutic outcomes .

Agricultural Applications

Pesticidal Activity
[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride has shown promise as a pesticide. Its structural characteristics allow it to interact with insect physiological systems, potentially leading to effective pest control strategies. The compound has been included in formulations aimed at managing agricultural pests, particularly insects and acarids.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochlorideAphids85
[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochlorideSpider Mites78
Other Azetidine DerivativesVarious Insects70-90

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such research is crucial for understanding its potential role in treating metabolic disorders or as a biochemical tool in laboratory settings.

Case Study: Enzyme Interaction
In vitro studies have shown that [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride can inhibit enzymes like carbonic anhydrase and certain proteases. These findings suggest potential applications in drug design where enzyme modulation is required .

Neuropharmacology

Potential Neuroprotective Effects
Emerging research suggests that compounds like [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride may have neuroprotective properties. This area of study is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Data Table: Neuroprotective Studies

Study FocusModel UsedOutcomeReference
Neuroprotection in Alzheimer'sMouse ModelReduced neuronal death
Cognitive function improvementRat ModelEnhanced memory retention

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride with structurally related hydrochlorides:

Compound Name CAS Number Key Functional Groups Molecular Weight (g/mol) Similarity Score Key Differences
[(Azetidin-3-yl)sulfamoyl]dimethylamine HCl Not provided Azetidine, sulfamoyl, dimethylamine ~220 (estimated) Reference N/A
1-(Azetidin-3-yl)-N,N-dimethylmethanamine diHCl 1630082-57-3 Azetidine, dimethylamine ~197 0.94 Lacks sulfamoyl group
2-Methyl-2,6-diazaspiro[3.3]heptane diHCl Not provided Spirocyclic amine, methyl ~213 0.94 Spirocyclic structure, no sulfamoyl
Dopamine HCl 62-31-7 Catechol, ethylamine 189.64 Low Catechol ring, neurotransmitter activity

Key Observations :

  • Sulfamoyl Group : Unique to the target compound, this group enhances polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents compared to analogues like 1-(Azetidin-3-yl)-N,N-dimethylmethanamine diHCl .
  • Azetidine vs. Spirocyclic Structures : The azetidine ring in the target compound offers conformational restraint, whereas spirocyclic amines (e.g., 2-Methyl-2,6-diazaspiro[3.3]heptane diHCl) may exhibit distinct steric and electronic properties .
  • Pharmacological Potential: Dopamine HCl, while structurally distinct, highlights how hydrochloride salts of amines are leveraged for stability and bioavailability in therapeutics .

Physicochemical and Analytical Comparisons

Solubility and Stability
  • Dimethylamine Content : The dimethylamine moiety in the target compound may influence solubility in organic solvents like DMSO, as seen in studies analyzing dimethylamine hydrochloride (25 µg/ml solubility in DMSO) .
  • Salt Form : Hydrochloride salts generally exhibit higher stability and aqueous solubility compared to free bases. For example, triethylamine hydrochloride shows solubility of 13 µg/ml in DMSO under similar conditions .
Analytical Methods
  • Headspace Gas Chromatography : Used to quantify residual amines (e.g., dimethylamine, triethylamine) in hydrochloride salts. This method ensures purity assessment, critical for pharmaceutical applications .

Preparation Methods

Synthesis of the Azetidine Core

The azetidine ring (a four-membered nitrogen-containing heterocycle) is a critical structural feature. According to patent literature and research findings, the preparation of azetidine intermediates can be achieved through cyclization reactions involving appropriate haloalkane precursors and amines:

  • Cyclization Approach:
    A preferred method involves reacting a primary methylamine derivative with a 1,3-dihalopropane in the presence of a non-nucleophilic base and an organic solvent, with controlled addition of water to promote ring closure. This reaction yields N-substituted azetidine intermediates suitable for further functionalization.

  • Key Conditions:

    • Organic solvents such as tetrahydrofuran or dimethylformamide are commonly used.
    • Non-nucleophilic bases facilitate cyclization without side reactions.
    • Water presence is critical to promote the cyclization step.
    • Reaction temperatures are maintained to optimize yield and purity, often under reflux or controlled heating.
  • Hydrogenolysis Step:
    Protecting groups on the azetidine nitrogen can be removed by hydrogenation under acidic conditions, yielding azetidine salts that can be further processed.

Introduction of the Sulfamoyl Group

The sulfamoyl substitution on the azetidine ring is typically introduced via sulfonylation reactions:

  • Sulfamoylation Reaction:
    The azetidine intermediate is reacted with sulfamoyl chloride or related sulfonylating agents under controlled conditions to attach the sulfamoyl group at the 3-position of the azetidine ring.

  • Solvents and Bases:
    Common solvents include dichloromethane, chloroform, or tetrahydrofuran. Bases such as triethylamine or other organic bases are used to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Parameters:

    • Temperature is generally kept low (0 °C to room temperature) to control reaction rate and minimize side products.
    • Reaction times vary from minutes to several hours depending on reagent reactivity and scale.

Formation of the Dimethylamine Hydrochloride Salt

The dimethylamine moiety is introduced or converted to its hydrochloride salt form to enhance stability and crystallinity:

  • Preparation of Dimethylamine Hydrochloride:
    A method involves reacting an aqueous dimethylamine solution with hydrochloric acid in a controlled molar ratio (1:2 to 1:2.5), using continuous hydrochloric acid spray through packing towers to generate a dimethylamine hydrochloride solution.

  • Isolation and Purification:
    After reaction completion, the solution is distilled to remove approximately 50% of water, cooled to about 30 °C, centrifuged, and dried under reduced pressure to yield white, non-caking dimethylamine hydrochloride crystals with high purity.

  • Advantages of This Method:

    • Avoids the need for temperature control cooling brine systems.
    • Eliminates activated carbon decolorizing and refining steps.
    • Produces pure, non-lumpy crystals with reduced production cost (over 30% reduction).

Final Assembly: Coupling and Salt Formation

The final step involves coupling the azetidin-3-yl sulfamoyl intermediate with the dimethylamine moiety and converting the product into its hydrochloride salt:

  • Coupling Reaction:
    The sulfamoyl azetidine intermediate is reacted with dimethylamine or its hydrochloride salt under conditions promoting nucleophilic substitution or amidation.

  • Salt Formation:
    The hydrochloride salt is formed by treatment with hydrochloric acid, often in an organic solvent medium, to yield the stable crystalline hydrochloride salt of [(Azetidin-3-yl)sulfamoyl]dimethylamine.

  • Purification:
    Crystallization from suitable solvents and drying under reduced pressure ensures high purity and stability of the final product.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvents Temperature Notes
Azetidine ring formation Primary methylamine + 1,3-dihalopropane + base + water THF, DMF, or similar Reflux or controlled heating Water promotes cyclization; non-nucleophilic base used
Hydrogenolysis (deprotection) N-protected azetidine + H2 + acid + catalyst Organic solvent or aqueous-organic Elevated pressure and heat Yields azetidine salt concentrate
Sulfamoylation Azetidine intermediate + sulfamoyl chloride + base DCM, chloroform, THF 0 °C to RT Base neutralizes HCl byproduct
Dimethylamine hydrochloride preparation Dimethylamine aqueous + HCl spray (1:2 to 1:2.5 molar ratio) Aqueous system Heated solution, cooled to 30 °C Distillation to remove water, centrifugation, drying
Final coupling and salt formation Sulfamoyl azetidine + dimethylamine or salt + HCl Organic solvents Controlled temperature Crystallization and drying for purity

Research Findings and Industrial Relevance

  • The described preparation methods emphasize operational simplicity, high product purity, and cost-effectiveness, which are crucial for industrial scale-up.

  • The use of continuous hydrochloric acid spray in packed towers for dimethylamine hydrochloride synthesis improves safety and efficiency, avoiding traditional batch acid addition and cumbersome purification.

  • The azetidine synthesis method leveraging water-induced cyclization in organic solvents allows for controlled ring formation with minimal side reactions, enhancing yield and purity.

  • Sulfamoylation under mild conditions preserves the azetidine ring integrity while enabling selective functionalization necessary for biological activity.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound’s synthesis likely involves sulfamoylation of azetidin-3-amine intermediates followed by dimethylamine coupling. Key steps include:

  • Intermediate Preparation : tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3) is a common precursor for azetidine derivatives, which can be deprotected to yield the free amine .
  • Sulfamoylation : Use sulfamoyl chloride derivatives under controlled pH (e.g., 7–8) to minimize side reactions.
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC) ensures >95% purity. Monitor via NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
    • Data Table :
IntermediateCAS NumberKey Reaction Conditions
tert-Butyl N-(azetidin-3-yl)carbamate HCl217806-26-3Deprotection with TFA in DCM
Dimethylamine hydrochloride506-59-2Coupling via EDC/NHS in anhydrous DMF

Q. Which analytical techniques are most reliable for characterizing [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride and its intermediates?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify azetidine ring protons (δ 3.5–4.0 ppm) and sulfamoyl group (δ 7.2–7.5 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Compare retention times against standards .
  • Mass Analysis : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out salt adducts .

Q. How should [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride be stored to ensure stability in long-term studies?

  • Methodological Answer :

  • Storage Conditions : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor via HPLC. Degradation products (e.g., free azetidine or sulfonic acid) indicate hydrolysis .

Advanced Research Questions

Q. How can reaction yields for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride be optimized while minimizing byproducts?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfamoyl group reactivity .
  • Catalysis : Test coupling agents like HATU or DCC for improved efficiency over EDC .
  • Byproduct Mitigation : Add scavengers (e.g., triethylamine) to neutralize HCl generated during dimethylamine coupling .

Q. How should researchers address contradictions in reported biological activity data for azetidine-containing compounds?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with MMP3 or IL-6 targets) .
  • Data Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the compound’s azetidine ring and protein active sites .

Q. What strategies are recommended for studying the metabolic stability of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride
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[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride

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